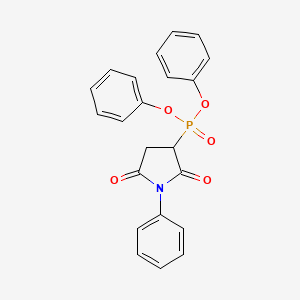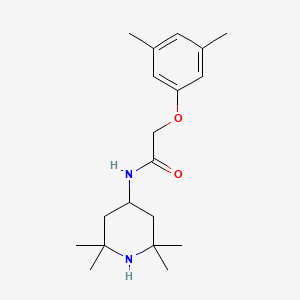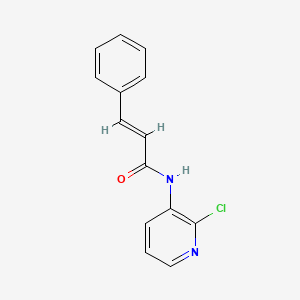
Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is a complex organic compound characterized by the presence of a pyrrolidine ring, a phosphonate group, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate typically involves the reaction of 2,5-dioxo-1-phenylpyrrolidine with diphenyl phosphorochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates with different oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.
Applications De Recherche Scientifique
Chemistry
In chemistry, Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with biological molecules makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxo-1-phenylpyrrolidin-3-yl phosphonate
- Diphenyl phosphonate
- Phenylpyrrolidinyl phosphonate
Uniqueness
Diphenyl (2,5-dioxo-1-phenylpyrrolidin-3-yl)phosphonate is unique due to the combination of its pyrrolidine ring and phosphonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
922729-46-2 |
|---|---|
Formule moléculaire |
C22H18NO5P |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
3-diphenoxyphosphoryl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18NO5P/c24-21-16-20(22(25)23(21)17-10-4-1-5-11-17)29(26,27-18-12-6-2-7-13-18)28-19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clé InChI |
JGYOURDGHWLPAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)

![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)


![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)


![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
